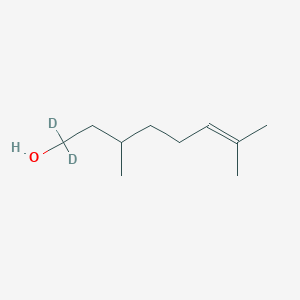
6-Octen-1,1-d2-1-ol, 3,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is a deuterated labeled compound, which means it contains deuterium, a stable isotope of hydrogenThe presence of deuterium makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- typically involves the deuteration of 6-Octen-1-ol, 3,7-dimethyl-. Deuteration is achieved by replacing the hydrogen atoms with deuterium. This can be done using deuterated reagents under specific reaction conditions. For instance, the compound can be synthesized by reacting 6-Octen-1-ol, 3,7-dimethyl- with deuterium gas in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The purity of the final product is crucial, and it is often achieved through multiple purification steps, including distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Octen-1,1-d2-1-ol, 3,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are commonly employed.
Major Products
Oxidation: Produces aldehydes or ketones.
Reduction: Produces saturated alcohols.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
6-Octen-1,1-d2-1-ol, 3,7-dimethyl- is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in reaction mechanisms and studies involving isotope effects.
Biology: Employed in metabolic studies to trace the pathways of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and in the study of catalytic processes.
Mechanism of Action
The mechanism of action of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- involves its incorporation into molecules as a deuterated analog. The presence of deuterium affects the compound’s pharmacokinetics and metabolic profile. Deuterium forms stronger bonds with carbon compared to hydrogen, leading to slower metabolic breakdown and prolonged activity of the compound in biological systems .
Comparison with Similar Compounds
Similar Compounds
Citronellol: The non-deuterated analog of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl-.
Geraniol: Another similar compound with a slightly different structure.
Uniqueness
The uniqueness of 6-Octen-1,1-d2-1-ol, 3,7-dimethyl- lies in its deuterated nature, which provides distinct advantages in scientific research. The incorporation of deuterium allows for more precise tracing in metabolic studies and offers insights into reaction mechanisms that are not possible with non-deuterated compounds .
Properties
Molecular Formula |
C10H20O |
|---|---|
Molecular Weight |
158.28 g/mol |
IUPAC Name |
1,1-dideuterio-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h5,10-11H,4,6-8H2,1-3H3/i8D2 |
InChI Key |
QMVPMAAFGQKVCJ-MGVXTIMCSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C)CCC=C(C)C)O |
Canonical SMILES |
CC(CCC=C(C)C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















